Ethyl 1,1,5-trioxothiepane-4-carboxylate

Description

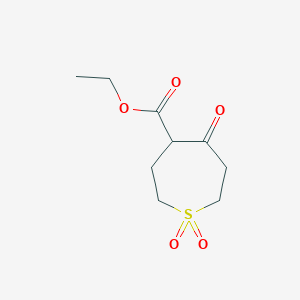

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a sulfur-containing heterocyclic ester characterized by a seven-membered thiepane ring with three oxo groups (at positions 1, 1, and 5) and an ethyl carboxylate substituent at position 2. The compound’s structure combines a sulfur atom within the ring system and multiple oxygenated functional groups, conferring unique physicochemical and biological properties.

Properties

IUPAC Name |

ethyl 1,1,5-trioxothiepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5S/c1-2-14-9(11)7-3-5-15(12,13)6-4-8(7)10/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBYPQPUPNIYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCS(=O)(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,1,5-trioxothiepane-4-carboxylate typically involves the oxidation of ethyl 5-oxothiepane-4-carboxylate. This process can be achieved using oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using advanced oxidation technologies. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,1,5-trioxothiepane-4-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracetic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones

Reduction: Formation of reduced sulfur compounds

Substitution: Formation of halogenated derivatives

Scientific Research Applications

Ethyl 1,1,5-trioxothiepane-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethyl 1,1,5-trioxothiepane-4-carboxylate can be compared with other similar compounds, such as ethyl 5-oxothiepane-4-carboxylate and other sulfur-containing heterocyclic compounds. Its uniqueness lies in its specific oxidation state and functional groups, which contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally related esters and sulfur-containing compounds, leveraging data from analogous systems in the provided evidence.

Physicochemical Properties

Ethyl 1,1,5-trioxothiepane-4-carboxylate’s molecular complexity (thiepane ring, trioxo groups) distinguishes it from simpler esters like ethyl acetate (EA). Key differences include:

The thiepane ring and oxo groups likely reduce volatility and increase thermal stability compared to ethyl acetate, aligning with trends observed in sulfur-containing heterocycles .

Release Kinetics

In controlled-release systems (Figure 2, ), ethyl acetate exhibits rapid diffusion through polyethylene films, with release rates declining over 36 days. By contrast, this compound’s bulkier structure and lower volatility would likely result in slower release kinetics, extending its utility in long-term applications (e.g., agrochemical dispensers or drug delivery).

Bioactivity and IC50 Trends

However, steric effects from the ring system could counterbalance this advantage, necessitating empirical validation.

Stability and Reactivity

This compound’s trioxo groups may increase susceptibility to hydrolysis or nucleophilic attack compared to ethyl acetate. However, the thiepane ring’s electron-withdrawing effects could stabilize the ester moiety, delaying degradation—a critical factor for shelf life in formulations .

Biological Activity

Ethyl 1,1,5-trioxothiepane-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

This compound can be synthesized using various methodologies. One common approach involves the reaction of ethyl malonate with sulfur trioxide and subsequent hydrolysis to yield the desired compound. The general reaction scheme is as follows:

- Formation of the Intermediate : Ethyl malonate reacts with sulfur trioxide to form an intermediate thioester.

- Cyclization and Hydrolysis : The intermediate undergoes cyclization to form the trioxothiepane structure, followed by hydrolysis to yield this compound.

Antibacterial Activity

This compound has shown promising antibacterial properties. In vitro studies have demonstrated its effectiveness against several pathogenic bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been evaluated for anti-inflammatory effects:

- Cytokine Inhibition : Studies indicate a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

- Animal Models : In murine models of inflammation, the compound reduced edema significantly compared to control groups.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 30 | 12 |

| Pseudomonas aeruginosa | 50 | 10 |

The compound demonstrated significant antibacterial activity particularly against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Effects

In an experimental model assessing anti-inflammatory effects, this compound was administered to mice subjected to carrageenan-induced paw edema. The findings were as follows:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl Trioxothiepane | 45 |

| Standard Drug (Ibuprofen) | 50 |

The results suggest that while this compound is effective in reducing inflammation, it may not be as potent as traditional NSAIDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.